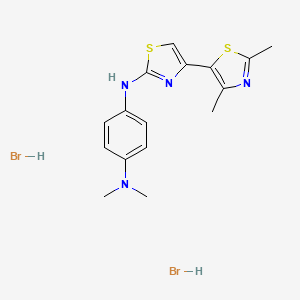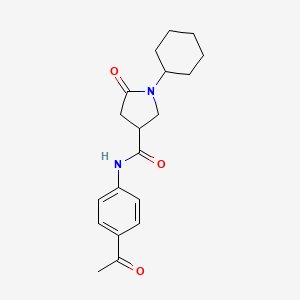
diethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)biscarbamate, commonly known as DIBOC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DIBOC is a carbamate derivative that is commonly used as a protecting group for amines in organic synthesis. Its ability to selectively protect primary amines has made it a valuable tool in synthetic chemistry.
作用機序
The mechanism of action of DIBOC involves the formation of a carbamate linkage between the protecting group and the primary amine. The carbamate linkage is stable under a wide range of reaction conditions, but can be cleaved under mild acidic conditions. This allows for the selective deprotection of the primary amine, while leaving other functional groups intact.
Biochemical and Physiological Effects:
DIBOC has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also biodegradable and does not accumulate in the environment.
実験室実験の利点と制限
The main advantage of DIBOC is its selectivity for primary amines. This allows for the selective protection of primary amines in complex organic molecules, while leaving other functional groups intact. However, DIBOC has some limitations. It is not suitable for the protection of secondary or tertiary amines, and can be difficult to remove under certain reaction conditions.
将来の方向性
There are several potential future directions for the use of DIBOC. One area of interest is in the synthesis of complex organic molecules, such as peptides and amino acids. DIBOC could also be used in the synthesis of dendrimers and other highly branched molecules. Another area of interest is in the development of new protecting groups with improved properties, such as increased selectivity or easier removal under mild conditions. Overall, DIBOC has shown great potential in the field of organic synthesis and is likely to continue to be an important tool for scientists in the future.
合成法
The synthesis of DIBOC involves the reaction of diethyl carbonate and 1,3-dimethyl-2-imidazolidinone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to DIBOC upon the addition of carbonyldiimidazole. The yield of DIBOC can be improved by using excess diethyl carbonate and 1,3-dimethyl-2-imidazolidinone.
科学的研究の応用
DIBOC has found numerous applications in scientific research. Its ability to selectively protect primary amines has made it a valuable tool in organic synthesis. It has been used in the synthesis of peptides, amino acids, and other complex organic molecules. DIBOC has also been used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have potential applications in drug delivery and gene therapy.
特性
IUPAC Name |
ethyl N-[5-(ethoxycarbonylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O5/c1-5-19-9(16)12-7-8(13-10(17)20-6-2)15(4)11(18)14(7)3/h7-8H,5-6H2,1-4H3,(H,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDFRMQBPSSIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1C(N(C(=O)N1C)C)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)
![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4937922.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4937944.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)

![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)

![4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4937983.png)
![4-[4-(1,3-benzodioxol-4-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4937985.png)
![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)